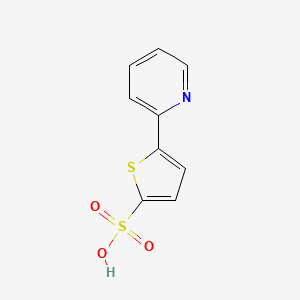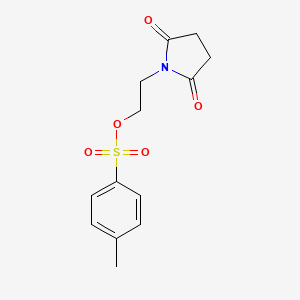
2-(2,5-Dioxopyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dioxopyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate is a chemical compound that features a pyrrolidine-2,5-dione core structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as a reagent in organic synthesis and has been studied for its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyrrolidine-2,5-dione core can be involved in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a higher oxidation state of the pyrrolidine ring .
Aplicaciones Científicas De Investigación
2-(2,5-Dioxopyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound has been studied for its potential role in modulating biological pathways and as a tool for biochemical assays.
Medicine: Research has explored its potential therapeutic properties, including its use as an anticonvulsant and in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound may inhibit calcium currents mediated by Cav1.2 (L-type) channels, thereby modulating neuronal excitability and preventing seizures . Additionally, it can act as a covalent linker in protein labeling, where it forms stable bonds with cysteine residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,5-Dioxopyrrolidin-1-yl)methylbenzonitrile
- N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide
- 2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate
Uniqueness
2-(2,5-Dioxopyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate is unique due to its specific combination of the pyrrolidine-2,5-dione core with the 4-methylbenzenesulfonate group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
34316-50-2 |
|---|---|
Fórmula molecular |
C13H15NO5S |
Peso molecular |
297.33 g/mol |
Nombre IUPAC |
2-(2,5-dioxopyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H15NO5S/c1-10-2-4-11(5-3-10)20(17,18)19-9-8-14-12(15)6-7-13(14)16/h2-5H,6-9H2,1H3 |
Clave InChI |
GHVNZKHFRXPRKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCN2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


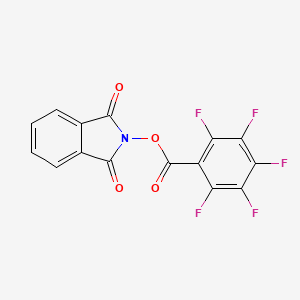
![4,4-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B13477015.png)
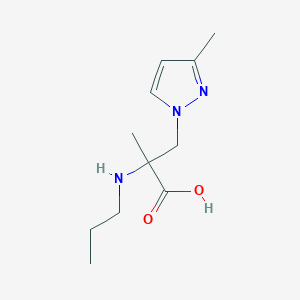
![1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13477022.png)
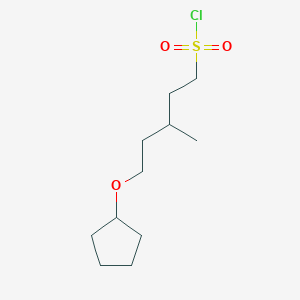
![2-(6-Amino-2-oxobenzo[d]oxazol-3(2h)-yl)acetic acid](/img/structure/B13477031.png)
![3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13477032.png)

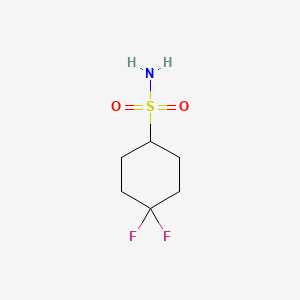
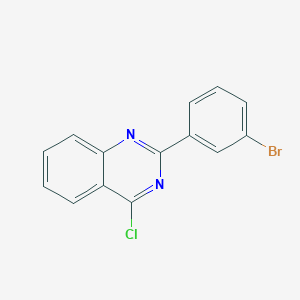
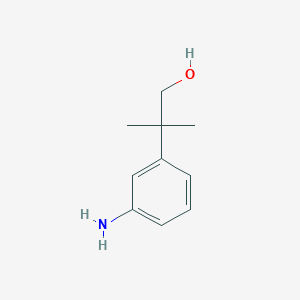
![tert-butyl N-{2-[(methylamino)methyl]cyclopentyl}carbamate](/img/structure/B13477051.png)
![2-{1-[2-(3-methoxyphenyl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13477060.png)
